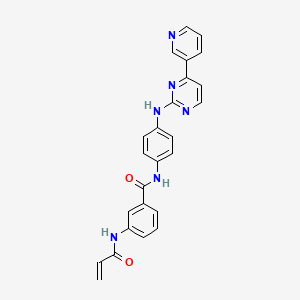
Jnk-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25991433-Compound-J3 is a small molecular drug developed by the Dana-Farber Cancer Institute. It is known for its potential therapeutic applications, particularly as an inhibitor of stress-activated protein kinase JNK1. This compound has been patented and is currently under investigation for its various biological activities .
Preparation Methods
The synthetic routes and reaction conditions for PMID25991433-Compound-J3 involve multiple steps. The compound is synthesized through a series of chemical reactions, including amide bond formation and pyrimidine ring construction. The industrial production methods typically involve optimizing these reactions to achieve high yield and purity. Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed .
Chemical Reactions Analysis
PMID25991433-Compound-J3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
PMID25991433-Compound-J3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in modulating cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, where it acts as an inhibitor of stress-activated protein kinase JNK1.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of PMID25991433-Compound-J3 involves its inhibition of stress-activated protein kinase JNK1. By binding to the active site of JNK1, the compound prevents the phosphorylation and activation of downstream signaling proteins. This inhibition leads to the modulation of various cellular processes, including apoptosis, inflammation, and stress response pathways .
Comparison with Similar Compounds
PMID25991433-Compound-J3 can be compared with other similar compounds, such as:
PMID25991433-Compound-H3: Another small molecular drug with similar inhibitory effects on JNK1.
PMID25991433-Compound-P1: A compound with a different molecular structure but similar biological activity.
PMID25991433-Compound-O3: Known for its unique structural features and distinct mechanism of action. The uniqueness of PMID25991433-Compound-J3 lies in its specific binding affinity and selectivity for JNK1, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C25H20N6O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-(prop-2-enoylamino)-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C25H20N6O2/c1-2-23(32)28-21-7-3-5-17(15-21)24(33)29-19-8-10-20(11-9-19)30-25-27-14-12-22(31-25)18-6-4-13-26-16-18/h2-16H,1H2,(H,28,32)(H,29,33)(H,27,30,31) |
InChI Key |
LUFRTLQRKNBFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















